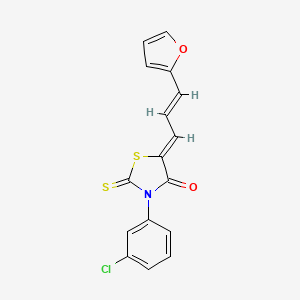

(Z)-3-(3-chlorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-3-(3-chlorophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO2S2/c17-11-4-1-5-12(10-11)18-15(19)14(22-16(18)21)8-2-6-13-7-3-9-20-13/h1-10H/b6-2+,14-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOUANLEQAIUJI-NTOUICHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC=CC3=CC=CO3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-3-(3-chlorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential anticancer, antimicrobial, and other pharmacological properties.

Structural Characteristics

The structural formula of the compound can be represented as follows:

This structure includes a thiazolidinone core, which is pivotal for its biological activity.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms:

-

Mechanisms of Action :

- DNA Interaction : Compounds with thiazolidinone scaffolds often interact with DNA, inhibiting replication and transcription processes crucial for cancer cell survival .

- Enzyme Inhibition : These compounds can act as multi-target enzyme inhibitors, affecting pathways involved in tumor growth and metastasis .

-

Research Findings :

- In vitro studies demonstrated that derivatives similar to the compound under review exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells .

- A study highlighted that modifications at specific positions on the thiazolidinone ring can enhance anticancer efficacy, suggesting structure-activity relationships (SAR) that guide future drug design .

Antimicrobial Activity

The antimicrobial potential of thiazolidin-4-one derivatives is another area of interest:

-

Antibacterial Properties :

- The compound has been evaluated against several bacterial strains, demonstrating activity comparable to standard antibiotics. Minimum inhibitory concentrations (MICs) were determined to be effective against both Gram-positive and Gram-negative bacteria .

- Specific derivatives have shown promising results in inhibiting biofilm formation, particularly against Staphylococcus aureus and Pseudomonas aeruginosa, which are notorious for their resistance to conventional treatments .

- Antifungal Activity :

Case Study 1: Anticancer Efficacy

A recent study synthesized various thiazolidinone derivatives, including the target compound, and tested their efficacy against human cancer cell lines. The results indicated that the compound inhibited cell growth significantly at concentrations as low as 10 µM.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Target Compound | MCF-7 (Breast Cancer) | 12.5 |

| Target Compound | HT-29 (Colon Cancer) | 15.0 |

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, the target compound was tested against multiple bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound possesses moderate antimicrobial activity, warranting further investigation into its mechanism of action.

Scientific Research Applications

Synthesis of the Compound

The synthesis of (Z)-3-(3-chlorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one typically involves a multi-step process that includes the formation of the thiazolidinone core followed by the introduction of various substituents. The method often employs starting materials such as furan derivatives and chlorobenzenes, utilizing reactions like condensation and cyclization to achieve the desired structure.

Research has indicated that thiazolidinones exhibit a range of biological activities, including:

- Antimicrobial Properties : Thiazolidinone derivatives have been shown to possess significant antimicrobial activity against various bacterial and fungal strains. Studies suggest that this compound may inhibit the growth of pathogens through mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways .

- Antidiabetic Effects : Some thiazolidinone compounds are known for their insulin-sensitizing properties, making them potential candidates for managing diabetes. The presence of furan and chlorophenyl groups in this compound may enhance its efficacy in glucose metabolism regulation .

- Anti-inflammatory Activity : There is evidence that thiazolidinones can modulate inflammatory responses. This compound has been investigated for its ability to reduce inflammatory markers in preclinical models, suggesting potential use in treating inflammatory diseases .

Case Studies

Several studies have documented the pharmacological effects of thiazolidinone derivatives, including:

- Antimicrobial Activity : A study published in Current Chemistry Letters demonstrated that a series of rhodanine-furan conjugates exhibited potent antimicrobial activity against resistant strains, suggesting similar potential for this compound .

- Diabetes Management : Research indicated that thiazolidinones could improve insulin sensitivity and reduce blood glucose levels in diabetic animal models. The specific mechanisms involved include modulation of adipocyte differentiation and enhancement of glucose uptake by muscle cells .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioxo group (C=S) and carbonyl group (C=O) in the thiazolidinone core are reactive toward nucleophiles.

Table 1: Reactivity with Nucleophiles

Mechanistic Insights :

-

Hydrazine attacks the electrophilic sulfur atom, forming thiosemicarbazides .

-

Primary amines undergo nucleophilic addition to the carbonyl group, leading to ring-opening or Schiff base formation .

Cycloaddition Reactions

The allylidene moiety and furan ring participate in Diels-Alder and 1,3-dipolar cycloadditions :

Example: Diels-Alder Reaction

-

Dienophile : Maleic anhydride

Key Findings :

-

The furan’s electron-rich nature facilitates [4+2] cycloadditions .

-

Substituents on the allylidene chain influence regioselectivity .

Electrophilic Aromatic Substitution

The 3-chlorophenyl group undergoes halogenation and nitration :

Table 2: Electrophilic Reactions

| Reaction | Reagent | Position Substituted | Product Application | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to chlorine | Nitro derivatives for SAR studies | |

| Bromination | Br₂/FeBr₃ | Ortho/para positions | Halogenated analogs |

Notes :

-

Chlorine acts as a meta-directing group, but steric effects from the thiazolidinone core alter substitution patterns .

Biological Interactions and Enzyme Inhibition

The compound’s reactivity correlates with its bioactivity:

-

Anticancer Activity : Inhibits topoisomerase II via covalent binding to the enzyme’s sulfhydryl groups .

-

Antimicrobial Action : Reacts with bacterial cell wall precursors, disrupting peptidoglycan synthesis .

Supporting Data :

-

Molecular docking studies show strong binding affinity (-9.2 kcal/mol) with acetylcholinesterase .

-

In vitro cytotoxicity IC₅₀ values range from 12–45 μM against MCF-7 and HeLa cell lines .

Photochemical and Thermal Stability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

Structural and Crystallographic Differences

Crystal structures of related compounds reveal distinct conformational and intermolecular interaction patterns:

Planarity and Dihedral Angles

- In (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one (), the thiazolidinone core (ring A) is nearly planar (r.m.s. deviation = 0.0145 Å), with dihedral angles of 79.26° between rings A and B (phenyl) and 9.68° between rings A and C (hydroxybenzylidene).

- By contrast, the furan-containing analog (target compound) likely exhibits reduced planarity due to the furan oxygen’s lone pairs, which may distort the allylidene conjugation.

Hydrogen Bonding and Packing

- The hydroxybenzylidene derivative () forms dimeric structures via intermolecular O–H···S and C–H···S hydrogen bonds, creating R₂²(7) and R₂²(10) motifs.

Q & A

Q. What are the general synthetic routes for preparing (Z)-3-(3-chlorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one?

The synthesis typically involves multi-step reactions, such as:

- Condensation reactions : Combining thiosemicarbazides with chloroacetic acid and sodium acetate in a solvent system (e.g., DMF/acetic acid) under reflux to form the thiazolidinone core .

- Allylidene incorporation : Introducing the furan-2-yl allylidene moiety via Knoevenagel condensation, often using pyridine as a base and thermal conditions (100°C for 18 hours) to achieve stereochemical control (Z/E configuration) . Purification methods include flash column chromatography (petroleum ether/dichloromethane) or recrystallization (DMF-ethanol) .

Q. How is the stereochemical configuration (Z/E) of the allylidene group confirmed experimentally?

- Spectroscopic analysis : ¹H NMR coupling constants (e.g., J values for olefinic protons) differentiate Z/E isomers. For example, Z-configuration often shows coupling constants <12 Hz due to cis-proximity .

- X-ray crystallography : Single-crystal diffraction using SHELX software resolves spatial arrangements definitively .

Q. What in vitro assays are used for preliminary biological evaluation of this compound?

- Antimicrobial screening : Agar diffusion or microdilution assays against bacterial/fungal strains, comparing zone-of-inhibition or MIC (minimum inhibitory concentration) values .

- Anti-inflammatory testing : COX-2 inhibition assays via ELISA, measuring IC₅₀ values .

Advanced Research Questions

Q. How can reaction yields be optimized for the allylidene incorporation step without compromising stereochemical purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while additives like pyridine improve regioselectivity .

- Catalytic methods : Fe₂O₃@SiO₂/In₂O₃ nanoparticles can accelerate condensation reactions under mild conditions, reducing side products .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 18 hours to 2 hours) and improves yield by 15–20% .

Q. What computational and experimental approaches resolve contradictions in bioactivity data across studies?

- Orthogonal assays : Validate antimicrobial activity using both agar diffusion (qualitative) and broth microdilution (quantitative) methods to rule out false positives .

- Molecular docking : Compare binding affinities of Z/E isomers to target enzymes (e.g., viral fusion proteins) to explain differential activity .

Q. How does the thioxothiazolidinone core influence the compound’s reactivity in nucleophilic substitution reactions?

- Electrophilic character : The electron-deficient C2 position undergoes nucleophilic attack with amines or thiols, forming derivatives for SAR studies.

- Mechanistic insights : DFT calculations identify charge distribution and transition states, guiding selective functionalization .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Polymorphism : Slow evaporation in mixed solvents (e.g., DMF/ethanol) promotes single-crystal growth .

- Disorder modeling : SHELXL refinement tools (e.g., PART and SIMU instructions) resolve positional disorder in the allylidene group .

Methodological Challenges and Solutions

Q. How are purity and stability monitored during long-term storage of this compound?

- HPLC-MS : Quantifies degradation products (e.g., oxidation of the thioxo group to sulfone) under varying temperatures .

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and compare chromatographic profiles to baseline .

Q. What strategies differentiate this compound’s bioactivity from structurally similar thiazolidinones?

- Metabolic profiling : LC-MS/MS identifies unique metabolites in hepatic microsomes, linking stability to efficacy .

- 3D-QSAR models : Correlate substituent effects (e.g., 3-chlorophenyl vs. 4-fluorophenyl) with activity cliffs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.